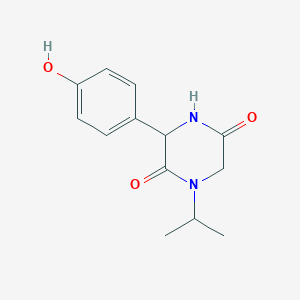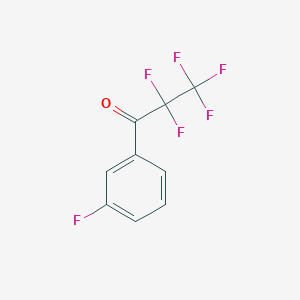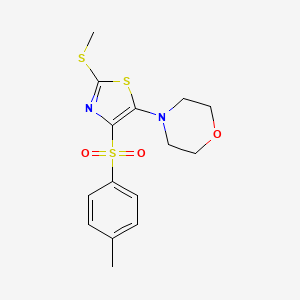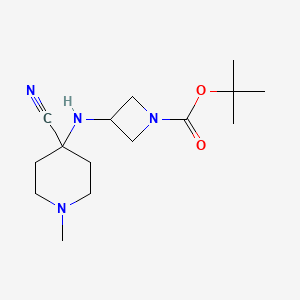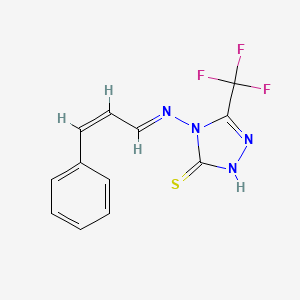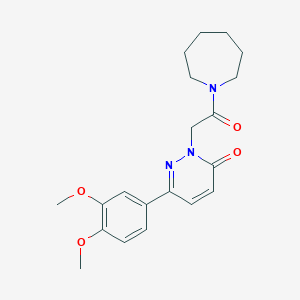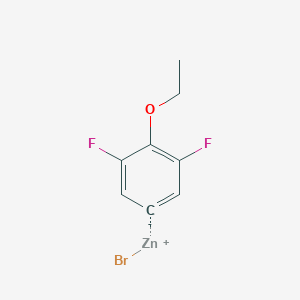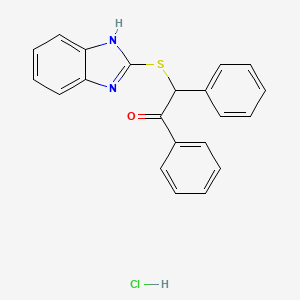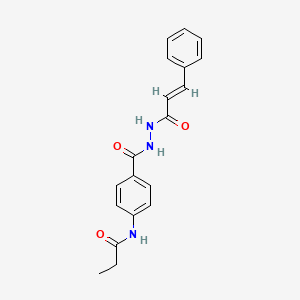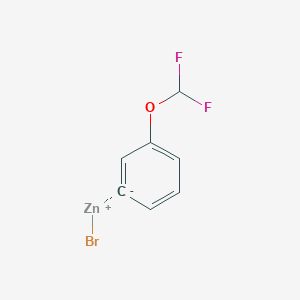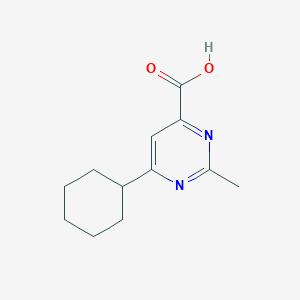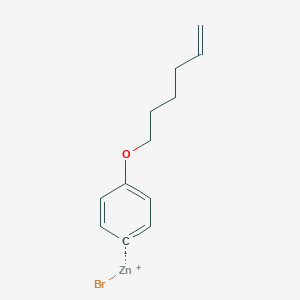
4-(5-Hexen-1-oxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Hexen-1-oxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent for organometallic reagents. The presence of the phenylzinc bromide moiety makes it a valuable reagent in cross-coupling reactions, where it can form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-hexen-1-oxy)phenylzinc bromide typically involves the reaction of 4-(5-hexen-1-oxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran to stabilize the organozinc compound. The general reaction scheme is as follows:
4-(5-Hexen-1-oxy)bromobenzene+Zn→4-(5-Hexen-1-oxy)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity zinc and bromobenzene derivatives, along with controlled reaction conditions, is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(5-Hexen-1-oxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The phenylzinc bromide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often involve halides or other electrophiles under mild conditions.
Major Products
Oxidation: Phenols or ketones.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-(5-Hexen-1-oxy)phenylzinc bromide is used in a wide range of scientific research applications:
Chemistry: It is a key reagent in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Biology: It can be used to synthesize biologically active molecules.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(5-hexen-1-oxy)phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as transmetallation, where the zinc atom is replaced by another metal, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Dimethylaminophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran
Uniqueness
4-(5-Hexen-1-oxy)phenylzinc bromide is unique due to the presence of the hexen-1-oxy group, which provides additional reactivity and versatility in organic synthesis. This makes it particularly useful in the synthesis of complex molecules and advanced materials.
Properties
Molecular Formula |
C12H15BrOZn |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
bromozinc(1+);hex-5-enoxybenzene |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h2,6-7,9-10H,1,3-4,8,11H2;1H;/q-1;;+2/p-1 |
InChI Key |
RLFAZGXHCUZPRS-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCCOC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


